molecular formula C10H24O2Si B018756 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol CAS No. 87184-99-4

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Cat. No. B018756
CAS RN: 87184-99-4
M. Wt: 204.38 g/mol
InChI Key: IJEMXJANZPVITP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "4-((tert-Butyldimethylsilyl)oxy)butan-1-ol" and related compounds typically involves the use of tert-butyldimethylsilyl chloride with appropriate alcohols under the presence of a base. One notable method for preparing tert-butyldimethylsilyl (TBS) protected compounds involves reacting acetyl or propionyl chloride, silver cyanate, and tert-butyldimethylsilyl triflate in the presence of triethylamine, leading to the formation of 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, which are precursors to various functionalized compounds (Tollenaere & Ghosez, 1998).

Scientific Research Applications

  • Hydroxyl-Protecting Agent

    It acts as a stable hydroxyl-protecting agent with potential applications in various fields, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Glycoconjugate Synthesis

    The compound effectively protects D-glucal and D-galactal, providing valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for efficient glycoconjugate synthesis (Kinzy & Schmidt, 1987).

  • Phase Transition Studies

    It is involved in the k12-type second-order phase transition in a specific molecular solid (Vinokur et al., 2017).

  • Nucleophilic Reagent

    It serves as a nucleophilic reagent for introducing protected bivalent sulfur (Dong, Clive, & Gao, 2015).

  • Selective Cleavage of Ethers

    Oxone in aqueous methanol effectively selectively cleaves primary tert-butyldimethylsilyl ethers, enabling the deprotection of primary alcohols and phenols (Sabitha, Syamala, & Yadav, 1999).

  • Intermediate for Synthesis of Enantioenriched Amines

    N-tert-butanesulfinyl imines, which are related compounds, act as versatile intermediates for efficient synthesis of enantioenriched amines (Ellman, Owens, & Tang, 2002).

  • Preparation of Functionalized Pyridines and Uracil/Thymine Derivatives

    It can be used to produce these compounds via 1-[(tert-butyldimethylsilyl)oxy]alkenyl isocyanates (Tollenaere & Ghosez, 1998).

  • Shock Tube Experiments

    It plays a role in shock tube measurements related to tert-butanol and OH reaction rates (Stranic et al., 2013).

  • Gas Chromatography and Mass Spectrometry

    Its derivatives are suitable for separation and analysis by gas chromatography and mass spectrometry, offering stable structures and easy mass spectrum interpretation (Mawhinney, 1983).

  • Allylic Alcohol Preparation

    It is used in the preparation of allylic alcohols by alkene transfer from zirconium to zinc (Wipf & Xu, 2003).

  • Anionic Polymerization

    It aids in the synthesis of water-soluble polymethacrylates by living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates (Ishizone et al., 2003).

  • Synthesis of Bicyclic Hemiaminal Compounds

    It contributes to the synthesis of unique hemiaminal structures (Gundogdu, Şahin, & Kara, 2020).

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEMXJANZPVITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236161
Record name 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

CAS RN

87184-99-4
Record name 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087184994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butyldimethylsilyl)oxy]butan-1-ol
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Synthesis routes and methods I

Procedure details

A solution of 1,4-butanediol (10.54 g, 0.117 mol) in dry THF (100 mL) was treated with t-butyl dimethylsilylchloride (17.30 g, 0.114 mol) and imidazole (7.80 g, 0.114 mol). After 2 h at room temperature, work-up with ethyl acetate and water, followed by drying the organic phase and concentration, gave a crude product that was purified by silica gel flash chromatography (being eluted with 20% ethyl acetate in hexane) to yield 15.5 g (Y: 65%) of 4-(t-butyldimethylsilyloxy)-1-butanol (XXVIIa) as a colorless oil; 1H-NMR (CDCl3, 300 MHz) δ ppm: 3.58 (m, 4H) 1.58 (m, 4H) 0.84 (s, 9H) 0.01 (s, 6H).
Quantity
10.54 g
Type
reactant
Reaction Step One
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17.3 g
Type
reactant
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7.8 g
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reactant
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Quantity
100 mL
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Synthesis routes and methods II

Procedure details

Imidazole (6.77 g) was added to a solution containing 1,4-butanediol (58.8 mL) in DMF (60.0 mL) at room temperature. A solution of tert-butyldimethylsilyl chloride (10.0 g) in dichloromethane (5.0 mL) was added dropwise, and the mixture was stirred at the same temperature for three hours. Diethyl ether and water were added to the reaction solution. The organic layer was separated, washed with water and a saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. The insoluble matter was separated by filtration and the filtrate was concentrated to obtain the title compound (13.4 g).
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
58.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
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Quantity
10 g
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reactant
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5 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of butane-1,4-diol (180.0 g, 2.0 mol), triethylamine (242.4 g, 2.4 mol) in DCM (1500 mL) was dropwised tert-butylchlorodimethylsilane (306 g, 2.03 mol) in 500 mL DCM, the mixture was stirred for about 1 hr at 0° C., then was warmed at RT for overnight. the reaction was washed with water (500 mL×3) and brine (500×3 mL), dried over Na2SO4 and concentrated to give the desired compound of 4-(tert-butyl dimethylsilyl oxy) butan-1-ol
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
242.4 g
Type
reactant
Reaction Step Two
Quantity
306 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
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solvent
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Quantity
500 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of sodium hydride (1.3 g, 55.48 mmol) in anhydrous tetrahydrofuran (150 mL) at 0° C. under argon, was added a solution of 1,4-butanediol (5 g, 55.48 mmol) in anhydrous tetrahydrofuran (50 mL). The resulting mixture was stirred at room temperature for 45 minutes over which time a large amount of a white precipitate formed. t-Butyldimethylsilyl chloride (8.3 g, 55.48 mmol) was then added and the resulting mixture was stirred vigorously for 45 minutes and then diluted with diethyl ether (200 mL) and filtered. The filtrate was washed with 10% aqueous potassium carbonate (25 mL) and brine (2×50 mL). Purification by silica gel chromatography using hexane/ethyl acetate as eluent (7:3) gave 1-t-butyldimethylsilyloxy-4-hydroxybutane as a colorless oil (9.2 g, 80%). 1-t-Butyldimethylsilyloxy-4-hydroxybutane (2.0 g, 9.85 mmol), triphenylphosphine (3.07 g, 11.74 mmol) and diethyl azodicarboxylate (1.8 mL, 11.74 mmol) were added successively to a solution of 1,8-naphthalimide (1.92 g, 9.785 mmol) in anhydrous tetrahydrofuran (50 mL) at 0° C. under an atmosphere of argon. The reaction was allowed to warm to room temperature and stirred overnight. After removing the solvent under reduced pressure, the product was purified by silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent to provide 4-t-butyldimethylsilyloxybutyl-1,8 naphthalimide as a colorless oil (3.68 g, 87%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
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4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
Reactant of Route 3
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
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Reactant of Route 5
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4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
Reactant of Route 6
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Citations

For This Compound
35
Citations
C Mugnaini, F Corelli - Synthesis, 2016 - thieme-connect.com
Two simple synthetic approaches were developed for the total synthesis of δ-sanshool, an isobutylamide characterized by a C 14 pentaunsaturated chain with all trans double bonds …
Number of citations: 9 www.thieme-connect.com
L Gomez Tost - 2023 - diposit.ub.edu
Molecular spintronic devices (MSDs) not only work by controlling electrical charge (as conventional electronic devices do), but also by controlling spins, which is another intrinsic …
Number of citations: 0 diposit.ub.edu
RK Boeckman Jr - 2020 - urresearch.rochester.edu
The author was born on February 19th, 1992 to Michael and Teri Niziol in Syracuse, NY. He was raised in Dryden, NY and subsequently received his Bachelor of Science degree in …
Number of citations: 0 urresearch.rochester.edu
JA Lieberman - 2018 - search.proquest.com
UCSB CHEM THESIS COMMITTEE (FINAL DRAFT-2) Page 1 UNIVERSITY OF CALIFORNIA Santa Barbara Two Methods for Selective Deprotection of Diphenylmethylsilyl Protecting …
Number of citations: 4 search.proquest.com
RA Ripa - 2020 - search.proquest.com
Heterocyclic molecules containing seven-membered rings have importance in organic synthesis owing to their presence in some natural products and biologically active molecules. …
Number of citations: 2 search.proquest.com
S Malayappasamya, G Manickamb - RSC Advances, 2013 - Citeseer
Protective groups are used extensively in organic synthesis for the construction of highly functionalized natural products and synthetic organic molecules. 1 Hydroxyl and carboxylic acid …
Number of citations: 0 citeseerx.ist.psu.edu
D Chen - 2017 - qspace.library.queensu.ca
Thapsigargin is a complex, densely oxygenated guaianolide, which functions as a selective and irreversible subnanomolar inhibitor of sarco/endoplasmic reticulum Ca2+ ATPases. …
Number of citations: 0 qspace.library.queensu.ca
S Gai, K Suthagar, KJ Shaffer, W Jiao… - Bioorganic & Medicinal …, 2022 - Elsevier
Phosphate groups play essential roles in biological processes, including retention inside biological membranes. Phosphodiesters link nucleic acids, and the reversible transfer of …
Number of citations: 1 www.sciencedirect.com
Q Wang, RJ Linhardt - The Journal of Organic Chemistry, 2003 - ACS Publications
Cell-surface carbohydrates are classified by the nature of their linkages to the protein as either N-linked or O-linked. O- and N-glycans are involved in a number of important biological …
Number of citations: 31 pubs.acs.org
NA Arnista - 2021 - search.proquest.com
The zinc-mediated chain extension reaction has been previously developed to incorporate alkyl or aryl substituents at the β position of the chain-extended product. The incorporation of …
Number of citations: 3 search.proquest.com

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